An In-depth Technical Guide to 1,2-Bis(3,4-dimethylphenyl)ethane
An In-depth Technical Guide to 1,2-Bis(3,4-dimethylphenyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(3,4-dimethylphenyl)ethane, a symmetrically substituted bibenzyl derivative, represents a class of organic compounds that has garnered significant interest within the scientific community. Bibenzyls, characterized by a 1,2-diphenylethane scaffold, are prevalent in natural products and have demonstrated a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of 1,2-Bis(3,4-dimethylphenyl)ethane, focusing on its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery and development. The structural backbone of bibenzyls offers a versatile platform for medicinal chemistry, with substitutions on the phenyl rings playing a crucial role in modulating biological activity.
Physicochemical Properties and Identification
The fundamental physicochemical properties of 1,2-Bis(3,4-dimethylphenyl)ethane are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 34101-86-5 | N/A |
| Molecular Formula | C₁₈H₂₂ | N/A |
| Molecular Weight | 238.37 g/mol | N/A |
| Melting Point | 94 °C | N/A |
| Appearance | White to yellow to orange powder/crystal | N/A |
Synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane: The Wurtz Coupling Approach
The synthesis of symmetrical bibenzyls such as 1,2-Bis(3,4-dimethylphenyl)ethane can be effectively achieved through the Wurtz coupling reaction. This classic organometallic reaction involves the reductive dimerization of two alkyl halides in the presence of a reactive metal, most commonly sodium.[2] The starting material for this synthesis is 3,4-dimethylbenzyl chloride.
Reaction Scheme
Caption: Wurtz coupling of 3,4-dimethylbenzyl chloride.
Causality Behind Experimental Choices
The Wurtz reaction mechanism is believed to proceed through the formation of a highly reactive organosodium intermediate.[3] The choice of an aprotic solvent, such as dry ether or tetrahydrofuran (THF), is critical to prevent the quenching of this intermediate by protons.[4] Sodium metal is employed as the reducing agent due to its high reactivity. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organosodium species.
Detailed Experimental Protocol
Materials:
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3,4-Dimethylbenzyl chloride
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Sodium metal, finely dispersed
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Anhydrous tetrahydrofuran (THF)
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Inert gas (e.g., Argon or Nitrogen)
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer and heating mantle
Procedure:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. The entire system should be under a positive pressure of an inert gas.
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Reaction Initiation: In the reaction flask, place a dispersion of sodium metal in anhydrous THF.
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Addition of Reactant: Dissolve 3,4-dimethylbenzyl chloride in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
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Workup: After the reaction is complete, cautiously quench any unreacted sodium by the slow addition of ethanol, followed by water.
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Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of 1,2-Bis(3,4-dimethylphenyl)ethane is confirmed through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Although experimental spectra for this specific compound were not found in the search results, predicted chemical shifts can provide valuable guidance for characterization. Due to the symmetry of the molecule, the number of unique signals in both the ¹H and ¹³C NMR spectra will be reduced.[7]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic protons of the ethane bridge, and the methyl group protons.
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm). Due to the substitution pattern, a complex splitting pattern may be observed.
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Ethane Bridge Protons (-CH₂-CH₂-): A singlet in the aliphatic region (around δ 2.9 ppm) integrating to 4 protons.
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Methyl Protons (-CH₃): Two singlets in the aliphatic region (around δ 2.2 ppm), each integrating to 6 protons, corresponding to the two methyl groups on each phenyl ring.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals for the unique carbon atoms in the molecule.
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Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).
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Ethane Bridge Carbon (-CH₂-CH₂-): A single signal in the aliphatic region (around δ 38 ppm).
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Methyl Carbons (-CH₃): Two distinct signals in the aliphatic region (around δ 19-20 ppm).
Applications in Drug Development
Bibenzyl derivatives have emerged as a promising class of compounds in drug discovery due to their diverse biological activities.[8] These activities include neuroprotective, anti-tumor, antioxidant, and anti-inflammatory effects.[1] The symmetrically substituted nature of 1,2-Bis(3,4-dimethylphenyl)ethane provides a unique scaffold that can be further functionalized to optimize its interaction with biological targets.
Potential Therapeutic Areas
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Neuroprotection: Bibenzyls have shown potential in protecting neuronal cells from damage, which is relevant for neurodegenerative diseases.[1]
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Oncology: Certain bibenzyl derivatives have exhibited cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development.[9]
The specific biological activity of 1,2-Bis(3,4-dimethylphenyl)ethane would require dedicated screening and in-vitro/in-vivo studies. The dimethyl substitution pattern on the phenyl rings will influence its lipophilicity and steric properties, which in turn will affect its pharmacokinetic and pharmacodynamic profiles.
Caption: Potential therapeutic applications of the bibenzyl scaffold.
Conclusion
1,2-Bis(3,4-dimethylphenyl)ethane is a valuable chemical entity with potential for further exploration in medicinal chemistry and materials science. Its synthesis via the Wurtz coupling reaction provides a straightforward method for its preparation. While its specific biological activities are yet to be fully elucidated, the broader class of bibenzyl compounds demonstrates significant therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related symmetrically substituted bibenzyls. Further research is warranted to fully explore the pharmacological profile of 1,2-Bis(3,4-dimethylphenyl)ethane and its potential as a lead compound in drug discovery programs.
References
Sources
- 1. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. quora.com [quora.com]
- 5. Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications to natural products [organic-chemistry.org]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
